molecular formula C13H21F2NO2 B2925525 tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate CAS No. 1779125-53-9

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate

Cat. No.: B2925525
CAS No.: 1779125-53-9
M. Wt: 261.313
InChI Key: UEGLKZAZVFMFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate is a spirocyclic carbamate derivative characterized by a unique spiro[2.5]octane core substituted with two fluorine atoms at the 6-position. This compound belongs to the class of Boc-protected amines, which are widely used as intermediates in organic synthesis and pharmaceutical development due to their stability and ease of deprotection under acidic conditions . Notably, the compound is listed as discontinued by CymitQuimica , indicating challenges in commercial availability or synthesis scalability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6,6-difluorospiro[2.5]octan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-9-8-12(9)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGLKZAZVFMFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a difluorinated spirocyclic intermediate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated spirocyclic ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated spirocyclic structure may enable the compound to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate with analogous bicyclic and spirocyclic carbamates, focusing on structural variations, substituent effects, and reported applications:

Compound Name CAS Number Core Structure Key Substituents Molecular Weight Notable Properties/Applications References
This compound N/A Spiro[2.5]octane 6,6-difluoro ~245.3 (estimated) Discontinued; potential for bioisosteric replacement in medicinal chemistry
tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate 1630906-54-5 Bicyclo[2.2.2]octane 4-amino N/A Used as a rigid scaffold for CNS-targeting molecules; amino group enables further functionalization
tert-Butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate 1252672-84-6 Bicyclo[2.2.2]octane 4-hydroxy N/A Hydroxyl group enhances solubility; intermediate in prostaglandin synthesis
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate 1523530-57-5 Piperidine 5-trifluoromethyl ~283.3 Trifluoromethyl group improves metabolic stability; used in protease inhibitor design
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 1150114-27-4 Aromatic ring 5-bromo, 2,3-difluoro 308.12 Halogenated aromatic carbamate; applications in agrochemicals and PET imaging ligands

Key Observations:

Fluorine Effects: The 6,6-difluoro substitution may reduce basicity and increase membrane permeability compared to non-fluorinated analogs (e.g., tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate) .

Bioisosteric Potential: The spirocyclic framework serves as a bioisostere for cyclohexane or piperidine rings in drug candidates, offering steric and electronic mimicry with improved pharmacokinetic profiles .

Biological Activity

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl group and a difluorospiro[2.5]octane moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development.

  • Molecular Formula : C₁₂H₁₈F₂N₁O₂
  • Molecular Weight : 249.28 g/mol
  • Structure : The presence of difluoromethyl groups enhances lipophilicity, which can influence the biological activity of the compound.

Biological Activity

Research indicates that the biological activity of this compound is primarily linked to its interactions with various biological targets. The following sections detail its pharmacological potential, including interaction studies and case studies.

The mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest that its lipophilicity may facilitate better membrane permeability and interaction with cellular targets. Interaction studies are crucial for understanding how this compound affects biological systems.

Case Studies and Research Findings

  • Antiviral Activity :
    • A study explored compounds structurally related to this compound for their potential as small molecule inhibitors against viruses such as Ebola and Lassa fever. While specific data on this compound's activity were not available, related compounds indicated promising antiviral properties .
  • Comparative Analysis :
    • A comparative analysis with similar compounds highlighted that the difluorinated structure may enhance biological activity compared to other carbamates without fluorine substituents. For instance:
      Compound NameCAS NumberKey Features
      tert-Butyl N-{6-amino-spiro[3.3]heptan-2-yl}carbamate1239589-52-6Contains an amino group; potential for different biological activity.
      tert-Butyl N-{6-hydroxyspiro[2.5]octan-1-yl}carbamateNot availableHydroxyl group introduces polarity; could affect solubility and interaction profiles.
  • Pharmacokinetics :
    • The pharmacokinetic profile of this compound remains largely unexplored; however, its structural characteristics suggest favorable absorption and distribution properties in vivo.

Synthesis and Modifications

The synthesis of this compound involves multi-step chemical transformations typical of carbamates. Optimization of these reactions is essential for achieving high yields suitable for further biological testing.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives with spirocyclic frameworks?

  • Methodology : Use tert-butyl carbamate as a protecting group for amines during multi-step syntheses. Incorporate fluorinated spirocyclic intermediates via cycloaddition or ring-closing metathesis, followed by Boc protection. Purify intermediates using column chromatography (silica gel, gradient elution) and confirm purity via TLC or HPLC .
  • Key Data : Typical yields for analogous spirocyclic carbamates range from 45–75%, depending on steric hindrance and fluorination effects .

Q. What spectroscopic techniques are essential for characterizing tert-butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate?

  • Methodology :

  • NMR : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorination at the 6,6-position and spirocyclic geometry. 13C^{13}\text{C} NMR detects Boc carbonyl signals (~150–155 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+Na]+^+ for C13_{13}H20_{20}F2_2N2_2O2_2: ~313.14 g/mol) .

Q. How should researchers handle safety risks associated with fluorinated intermediates during synthesis?

  • Methodology : Use fume hoods for volatile fluorinated reagents. Wear PPE (gloves, goggles) to prevent skin/eye contact. Neutralize waste with aqueous bicarbonate before disposal. Refer to SDS guidelines for fluorinated carbamates for spill management .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spiro[2.5]octane core structure?

  • Methodology : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Collect diffraction data using a synchrotron or lab-based X-ray source. Refine structures with SHELXL, focusing on the spirocyclic C–C bond geometry and fluorine positions. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder .
  • Example : A 2016 study resolved similar fluorinated carbamates with R-factors < 5% using SHELX .

Q. What strategies address contradictions between computational and experimental 19F^{19}\text{F} NMR chemical shifts?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts.
  • Compare with experimental data; discrepancies may arise from solvent effects or conformational dynamics. Use variable-temperature NMR to probe fluxional behavior .
    • Case Study : For 6,6-difluoro analogs, computed shifts deviated by ≤1.5 ppm from experimental values after accounting for solvation .

Q. How can reaction mechanisms involving fluorinated spirocycles be elucidated using kinetic isotope effects (KIEs)?

  • Methodology : Synthesize 2H^{2}\text{H}/18O^{18}\text{O}-labeled analogs. Measure KIE values via competitive experiments (e.g., LC-MS monitoring). A primary 13C^{13}\text{C} KIE >1.03 suggests rate-limiting bond cleavage at the spirocarbon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.